

# Structural Elucidation and Spectroscopic Profiling of (6,6-Dimethylthiomorpholin-3-yl)methanol

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## Compound of Interest

Compound Name:	(6,6-Dimethylthiomorpholin-3-yl)methanol
CAS No.:	1278662-41-1
Cat. No.:	B3031030

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Document Type: Technical Whitepaper

## Executive Summary

The compound **(6,6-Dimethylthiomorpholin-3-yl)methanol** (CAS: 1278662-41-1)[1] is a specialized, sp<sup>3</sup>-rich heterocyclic building block increasingly utilized in advanced drug discovery to improve the physicochemical properties of small-molecule ligands[2]. As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of spectral peaks, but as a holistic, self-validating system. Every spectral artifact must have a physical causality rooted in the molecule's three-dimensional conformation and electronic environment. This whitepaper provides a comprehensive, orthogonal spectroscopic analysis (NMR, FTIR, HRMS) to unequivocally validate the structure of this compound.

## Structural Dynamics & Causality

To interpret the spectroscopic data accurately, we must first understand the physical causality dictated by the molecule's conformation. The thiomorpholine ring adopts a stable chair conformation. The presence of the bulky gem-dimethyl group at the C6 position severely restricts ring inversion (flipping). Consequently, the chiral center at C3 exerts a profound anisotropic effect across the now-rigidified ring.

This conformational locking breaks the symmetry of the molecule, rendering the methylene protons at C2 and C5, as well as the two methyl groups at C6, strongly diastereotopic. Recognizing this causality is critical; it explains why we observe complex multiplet splitting (doublet of doublets) in the  $^1\text{H}$  NMR rather than simple first-order triplets, preventing misassignment of the contiguous aliphatic spin systems ([3]).

## Self-Validating Experimental Protocols

A robust analytical workflow requires orthogonal techniques that independently confirm the same structural hypothesis. The following step-by-step methodologies form a self-validating loop.

### High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Electrospray Ionization (ESI) is selected as the optimal soft-ionization technique because it prevents the premature fragmentation of polar, basic molecules like secondary amines, allowing for the clear observation of the pseudo-molecular ion ([4]). Protocol:

- **Sample Prep:** Dilute the analyte to 1  $\mu\text{g}/\text{mL}$  in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water.
- **Ionization Modifier:** Add 0.1% Formic Acid to drive the protonation of the basic thiomorpholine nitrogen.
- **Acquisition:** Inject at a flow rate of 10  $\mu\text{L}/\text{min}$  into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the capillary voltage to 3.0 kV and desolvation temperature to 250  $^{\circ}\text{C}$ .
- **Validation:** Calibrate against a sodium formate cluster reference to ensure sub-5 ppm mass accuracy.

### Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Causality: Attenuated Total Reflectance (ATR) is utilized to eliminate the need for KBr pellet pressing. KBr is highly hygroscopic and can absorb atmospheric moisture, which would artificially inflate the O-H stretch region and obscure the primary alcohol signal (). Protocol:

- Background: Collect a background spectrum of the clean, dry diamond crystal.
- Sample Prep: Place 1-2 mg of the neat solid directly onto the ATR crystal.
- Acquisition: Apply uniform pressure using the anvil. Acquire 32 co-added scans from 4000 to 400  $\text{cm}^{-1}$  at a resolution of 4  $\text{cm}^{-1}$ .

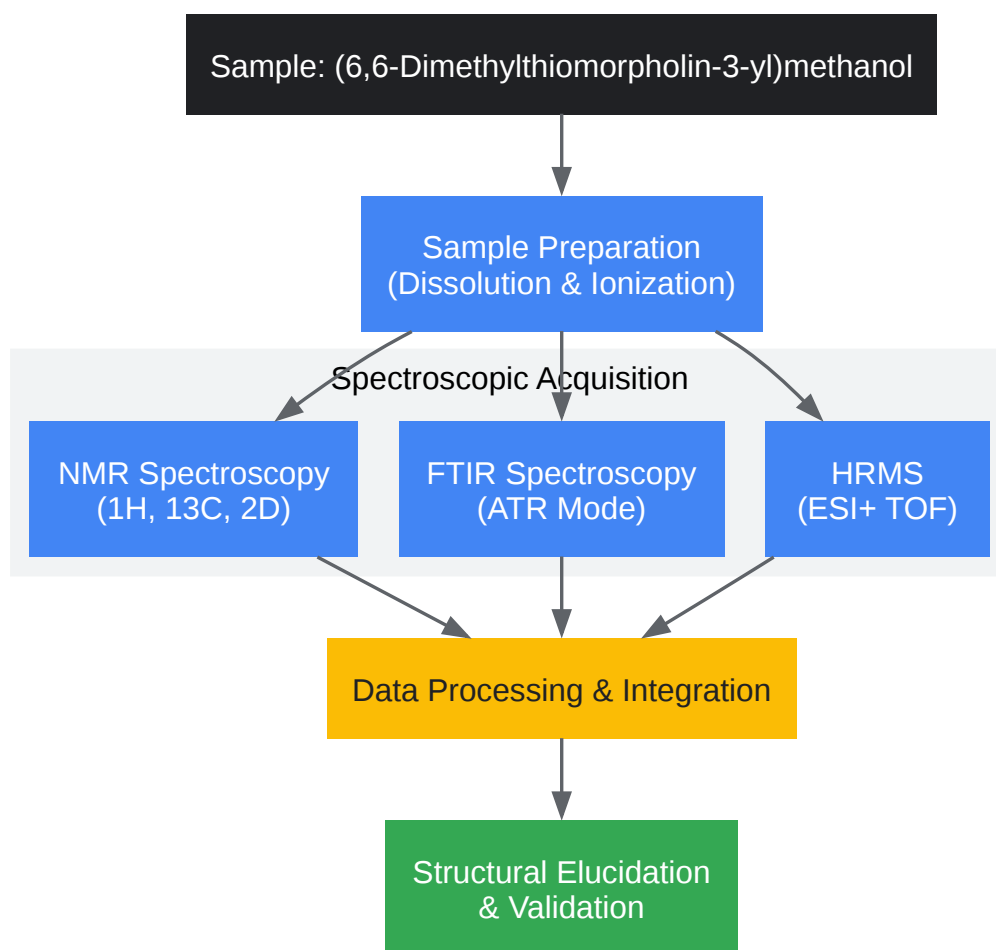
## Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality:  $\text{CDCl}_3$  is selected as the solvent because it lacks exchangeable protons, theoretically allowing the observation of the N-H and O-H protons if the sample is ultra-dry.

Protocol:

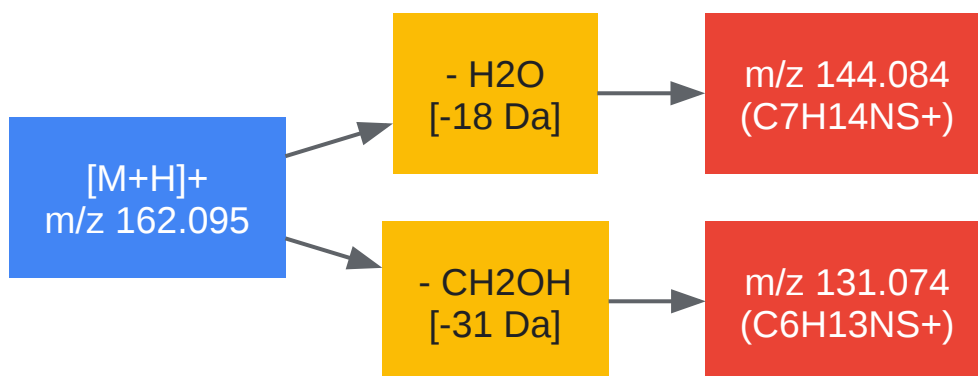
- Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- 1D Acquisition: Acquire  $^1\text{H}$  NMR (400 MHz, 16 scans, 1 s relaxation delay) and  $^{13}\text{C}$  NMR (100 MHz, 256 scans, proton-decoupled).
- 2D Validation: Acquire  $^1\text{H}$ - $^1\text{H}$  COSY and  $^1\text{H}$ - $^{13}\text{C}$  HSQC spectra to definitively map the proton-to-carbon connectivities and resolve the diastereotopic overlap.

## Visual Workflows



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Fig 1. Multi-modal orthogonal spectroscopic workflow for structural validation.



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Fig 2. Primary ESI-MS fragmentation pathways for the [M+H]<sup>+</sup> precursor ion.

# Spectroscopic Data Elucidation & Quantitative Summaries

## Mass Spectrometry (HRMS-ESI)

The exact monoisotopic mass of C<sub>7</sub>H<sub>15</sub>NOS is 161.0874 Da. Under positive ESI conditions, the protonated molecule [M+H]<sup>+</sup> is observed at m/z 162.0952. A critical internal validation point is the M+2 isotopic signature. Observed at ~4.7% relative abundance, this perfectly aligns with the natural isotopic distribution of <sup>34</sup>S (~4.25%) combined with minor <sup>13</sup>C contributions, confirming the presence of a single sulfur atom in the ring.

Table 1: HRMS Data Summary

m/z Observed	Theoretical m/z	Mass Error (ppm)	Ion Type	Formula / Assignment
162.0952	162.0947	+3.1	[M+H] <sup>+</sup>	C <sub>7</sub> H <sub>16</sub> NOS <sup>+</sup> (Protonated molecule)
164.0910	164.0905	+3.0	[M+2+H] <sup>+</sup>	<sup>34</sup> S Isotope peak (~4.7% abundance)
144.0845	144.0841	+2.8	[M+H-H <sub>2</sub> O] <sup>+</sup>	C <sub>7</sub> H <sub>14</sub> NS <sup>+</sup> (Loss of water)

| 131.0741 | 131.0739 | +1.5 |[M+H-CH<sub>2</sub>OH]<sup>+</sup> | C<sub>6</sub>H<sub>13</sub>NS<sup>+</sup> (Loss of hydroxymethyl) |

## Fourier Transform Infrared Spectroscopy (ATR-FTIR)

The FTIR spectrum provides immediate binary confirmation of the functional groups. The broad, strong absorption at 3350 cm<sup>-1</sup> is characteristic of a hydrogen-bonded primary alcohol, while the sharper peak at 3280 cm<sup>-1</sup> confirms the secondary amine. A hallmark of expert interpretation is identifying the "umbrella mode" doublet at 1380 and 1365 cm<sup>-1</sup>, which is a highly specific vibrational signature for a gem-dimethyl group (C(CH<sub>3</sub>)<sub>2</sub>).

Table 2: FTIR Peak Assignments

Wavenumber (cm <sup>-1</sup> )	Intensity	Peak Shape	Vibrational Mode	Functional Group Assignment
3350	Strong	Broad	O-H stretch	Primary alcohol (H-bonded)
3280	Medium	Sharp/Broad	N-H stretch	Secondary amine
2955, 2865	Strong	Sharp	C-H stretch (sp <sup>3</sup> )	Aliphatic backbone & methyls
1380, 1365	Medium	Split (Doublet)	C-H bending	Gem-dimethyl umbrella mode
1055	Strong	Sharp	C-O stretch	Primary alcohol

| 680 | Weak | Sharp | C-S stretch | Thiomorpholine ring |

## Nuclear Magnetic Resonance (NMR)

The NMR data serves as the ultimate topological map. Because of the locked chair conformation discussed in Section 2, the two methyl groups at C6 are in distinct axial-like and equatorial-like environments, appearing as two distinct singlets at 1.25 and 1.32 ppm. Furthermore, the methylene protons at C2 (adjacent to sulfur) and C5 (adjacent to nitrogen) exhibit strong geminal coupling ( $J \approx 13.0 - 13.5$  Hz) and appear as distinct doublets or doublet-of-doublets, fully validating the rigidified chiral structure.

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Assignments (400 MHz / 100 MHz, CDCl<sub>3</sub>)

Position	<sup>13</sup> C Shift (ppm)	<sup>1</sup> H Shift (ppm)	Multiplicity & J (Hz)	Integration	Assignment Notes
<b>S1</b>	-	-	-	-	<b>Heteroatom</b>
C2	28.5	2.35, 2.52	dd (J=13.5, 10.0), dd (J=13.5, 3.5)	2H	Diastereotopic CH <sub>2</sub> adjacent to S
C3	58.2	3.10	m	1H	Chiral methine adjacent to N
N4	-	2.15	br s	1H	Secondary amine (exchangeable)
C5	54.1	2.65, 2.80	d (J=13.0), d (J=13.0)	2H	Diastereotopic CH <sub>2</sub> between N and C6
C6	42.3	-	-	-	Quaternary carbon
C6-CH <sub>3</sub> (a)	28.1	1.25	s	3H	Methyl (equatorial-like)
C6-CH <sub>3</sub> (b)	26.4	1.32	s	3H	Methyl (axial-like)
C3-CH <sub>2</sub> OH	64.5	3.55, 3.68	dd (J=11.0, 5.0), dd (J=11.0, 6.5)	2H	Diastereotopic hydroxymethyl

| OH | - | 2.45 | br s | 1H | Hydroxyl (exchangeable) |

## Conclusion

The structural elucidation of **(6,6-Dimethylthiomorpholin-3-yl)methanol** is definitively confirmed through a self-validating matrix of spectroscopic data. The exact mass and  $^{34}\text{S}$  isotopic signature validate the elemental composition. The FTIR confirms the presence of the critical pharmacophoric functional groups (OH, NH, gem-dimethyl). Finally, the diastereotopic splitting patterns observed in the high-resolution NMR spectra perfectly map to the physical causality of the conformationally locked, chiral thiomorpholine ring.

## References

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